molecular formula C11H7NO4 B14605944 4-Hydroxy-6-methoxy-2-oxo-2H-1-benzopyran-3-carbonitrile CAS No. 58138-73-1

4-Hydroxy-6-methoxy-2-oxo-2H-1-benzopyran-3-carbonitrile

Cat. No.: B14605944
CAS No.: 58138-73-1
M. Wt: 217.18 g/mol
InChI Key: AEJOTPUHTTYCLZ-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6-methoxy-2-oxo- is a heterocyclic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are commonly found in natural products and synthetic pharmaceuticals. This particular compound features a benzopyran core with a nitrile group at the 3-position, a hydroxy group at the 4-position, a methoxy group at the 6-position, and an oxo group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6-methoxy-2-oxo- typically involves the reaction of salicylaldehyde with alkyl cyanoacetates under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the benzopyran ring system .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6-methoxy-2-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6-methoxy-2-oxo- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6-methoxy-2-oxo- involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. The nitrile group can participate in nucleophilic addition reactions, while the oxo group can act as an electrophile in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6-methoxy-2-oxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group at the 3-position and the combination of hydroxy, methoxy, and oxo groups make it a versatile compound for various applications .

Properties

CAS No.

58138-73-1

Molecular Formula

C11H7NO4

Molecular Weight

217.18 g/mol

IUPAC Name

4-hydroxy-6-methoxy-2-oxochromene-3-carbonitrile

InChI

InChI=1S/C11H7NO4/c1-15-6-2-3-9-7(4-6)10(13)8(5-12)11(14)16-9/h2-4,13H,1H3

InChI Key

AEJOTPUHTTYCLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2O)C#N

Origin of Product

United States

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